2-Bromoquinolin-8-ol 2-Bromoquinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 139399-61-4
VCID: VC5008679
InChI: InChI=1S/C9H6BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
SMILES: C1=CC2=C(C(=C1)O)N=C(C=C2)Br
Molecular Formula: C9H6BrNO
Molecular Weight: 224.057

2-Bromoquinolin-8-ol

CAS No.: 139399-61-4

Cat. No.: VC5008679

Molecular Formula: C9H6BrNO

Molecular Weight: 224.057

* For research use only. Not for human or veterinary use.

2-Bromoquinolin-8-ol - 139399-61-4

Specification

CAS No. 139399-61-4
Molecular Formula C9H6BrNO
Molecular Weight 224.057
IUPAC Name 2-bromoquinolin-8-ol
Standard InChI InChI=1S/C9H6BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Standard InChI Key KPRKBBMEWFPQDJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)Br

Introduction

2-Bromoquinolin-8-ol is a chemical compound with the molecular formula C₉H₆BrNO. It is also known as 8-quinolinol, 2-bromo-, and has a CAS number of 139399-61-4 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of 2-Bromoquinolin-8-ol typically involves the bromination of 8-hydroxyquinoline. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in appropriate solvents like chloroform or acetonitrile . The specific conditions and reagents may vary depending on the desired yield and purity of the product.

Biological and Pharmacological Activities

While specific biological activities of 2-Bromoquinolin-8-ol are not extensively documented, compounds within the quinoline family, particularly those with the 8-hydroxyquinoline moiety, exhibit a wide range of pharmacological properties. These include antimicrobial, anticancer, antiviral, and antifungal activities . The presence of a hydroxyl group at the eighth position often enhances these properties by increasing solubility and polarity, which are crucial for biological interactions.

Applications and Future Directions

2-Bromoquinolin-8-ol, like other quinoline derivatives, may serve as a precursor for synthesizing more complex molecules with specific biological activities. Its bromine substituent offers a reactive site for further chemical modifications, allowing researchers to tailor its properties for various applications. Given the importance of quinoline derivatives in drug development and materials science, further research into the synthesis and biological evaluation of 2-Bromoquinolin-8-ol and its derivatives is warranted.

Safety and Handling

Handling 2-Bromoquinolin-8-ol requires caution due to its potential toxicity. It is classified as harmful if swallowed, with hazard statements including H302 . Proper protective equipment and procedures should be followed when handling this compound.

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